molecular formula C18H15N3O4 B2928466 4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid CAS No. 871908-24-6

4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid

Cat. No.: B2928466
CAS No.: 871908-24-6
M. Wt: 337.335
InChI Key: XNHHKOOINGXRDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid is a complex organic compound that features a quinoxaline moiety. Quinoxalines are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound is of interest in various fields of scientific research due to its potential therapeutic applications.

Preparation Methods

The synthesis of 4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c22-15(9-10-16(23)24)19-12-6-2-1-5-11(12)17-18(25)21-14-8-4-3-7-13(14)20-17/h1-8H,9-10H2,(H,19,22)(H,21,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHHKOOINGXRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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